3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide is a complex organic compound that features multiple functional groups, including benzodioxole, diethoxyphenyl, hydroxy, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Diethoxyphenyl Ethylamine: This involves the ethylation of a phenol derivative followed by amination.
Coupling Reactions: The benzodioxole and diethoxyphenyl ethylamine intermediates are coupled using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Introduction of the Pyranone Moiety: This can be done through a series of condensation reactions involving appropriate aldehydes and ketones.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzodioxole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the pyranone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation Products: Quinones, carboxylic acids
Reduction Products: Alcohols, alkanes
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes and proteins.
Medicine
Pharmacology: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide
- 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)butanamide
Uniqueness
The unique combination of functional groups in 3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H31NO8 |
---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)propanamide |
InChI |
InChI=1S/C28H31NO8/c1-4-33-22-8-6-18(13-24(22)34-5-2)10-11-29-26(31)15-20(27-21(30)12-17(3)37-28(27)32)19-7-9-23-25(14-19)36-16-35-23/h6-9,12-14,20,30H,4-5,10-11,15-16H2,1-3H3,(H,29,31) |
InChI Key |
OMLDMTDWGFXSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)CC(C2=CC3=C(C=C2)OCO3)C4=C(C=C(OC4=O)C)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.